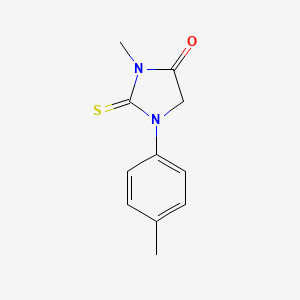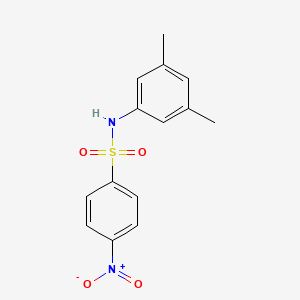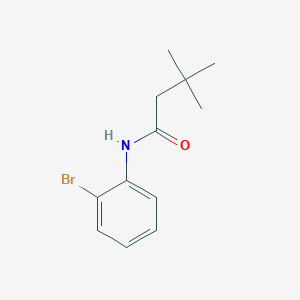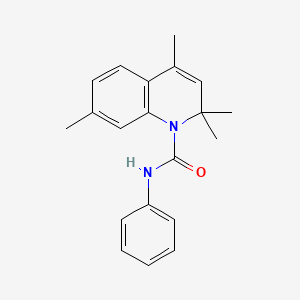
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine, also known as BPP5a, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP5a belongs to the class of pyrazole-based compounds, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine reduces inflammation and pain. Additionally, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to reduce inflammation and pain in animal models, making it a potential therapeutic agent for the treatment of inflammatory and painful conditions. Additionally, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. However, further studies are needed to determine the safety and efficacy of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is relatively straightforward and can be easily scaled up, making it suitable for large-scale production. Additionally, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to possess various biological activities, making it a versatile compound for scientific research. However, the limitations of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine include its potential toxicity and lack of selectivity, which may limit its use in humans.
Direcciones Futuras
For research include the development of more selective analogs of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine, the investigation of its potential use in combination with other drugs, and the determination of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine as a tool compound for the investigation of COX-2 inhibition and apoptosis induction may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. The hydrazone is then reacted with methyl isobutyl ketone and aniline in the presence of a catalyst to yield 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine. The synthesis of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications. Studies have shown that 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to possess analgesic properties by reducing pain sensitivity in animal models. Furthermore, 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-methyl-N-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)15-9-7-13(17)8-10-15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLWGBFNRNZZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5-methyl-N-phenylpyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)



![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)



